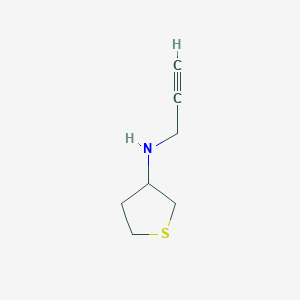

N-(prop-2-yn-1-yl)thiolan-3-amine

Description

Properties

CAS No. |

1019581-95-3 |

|---|---|

Molecular Formula |

C7H11NS |

Molecular Weight |

141.24 g/mol |

IUPAC Name |

N-prop-2-ynylthiolan-3-amine |

InChI |

InChI=1S/C7H11NS/c1-2-4-8-7-3-5-9-6-7/h1,7-8H,3-6H2 |

InChI Key |

SIOCGWXWMABFDA-UHFFFAOYSA-N |

SMILES |

C#CCNC1CCSC1 |

Canonical SMILES |

C#CCNC1CCSC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with N-(prop-2-yn-1-yl)thiolan-3-amine, differing in substituents or core rings:

Key Structural Differences :

- Thiolane vs. Propargylamine Core : The thiolane-based compounds (e.g., ) feature a sulfur-containing ring, while propargylamine derivatives (e.g., ) focus on alkyne reactivity.

- Substituent Effects : Fluorophenyl () and benzyl groups () enhance aromatic interactions, whereas methoxyethyl () or phenylethyl () groups modify solubility and steric bulk.

Physicochemical Properties

Q & A

Q. Advanced

- X-ray crystallography : Using SHELXL for refinement, particularly if single crystals are obtainable. SHELXT automates space-group determination and structure solution from diffraction data .

- Chiral HPLC/CE : To separate enantiomers if the thiolan-3-amine backbone has a stereocenter.

How can computational modeling aid in predicting reactivity or biological interactions?

Q. Advanced

- DFT calculations : To map electronic properties (e.g., HOMO/LUMO energies) of the propargyl group and thiolan ring, predicting sites for electrophilic/nucleophilic attack .

- Molecular docking : For hypothesizing binding interactions with biological targets (e.g., enzymes or receptors) .

How should researchers address contradictory synthesis yields reported in literature?

Q. Data Analysis

- Scale effects : Milligram-scale reactions (e.g., 5.4 mmol in ) may show higher yields than larger batches due to mixing efficiency.

- By-product analysis : Use LC-MS to identify impurities (e.g., homocoupled alkynes) that reduce yield.

- Reagent quality : Trace moisture in solvents or amines can deactivate catalysts, necessitating rigorous drying .

What experimental precautions are critical for handling propargylamine derivatives?

Q. Experimental Design

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of the propargyl group.

- Moisture control : Store reagents over molecular sieves and degas solvents .

- Safety : Propargylamines are toxic; use fume hoods and PPE during synthesis.

How can biological activity assays be designed for this compound?

Q. Pharmacological

- Neuroimaging potential : Design in vitro BBB permeability assays (e.g., PAMPA-BBB) based on structural analogs with rapid BBB penetration .

- Enzyme inhibition : Screen against targets like monoamine oxidases (MAOs) using fluorometric or spectrophotometric methods .

What are the advantages of palladium-catalyzed methods over nucleophilic substitution for synthesis?

Q. Advanced

- Regioselectivity : Pd catalysis avoids competing SN2 pathways, ensuring propargyl group attachment to the amine .

- Functional group tolerance : Aryl/heteroaryl iodides can be coupled without affecting the thiolan ring .

How can researchers validate synthetic scalability for future studies?

Q. Advanced

- Flow chemistry : Test continuous-flow systems to improve heat/mass transfer and reduce reaction times.

- Green chemistry metrics : Calculate E-factors and atom economy to assess environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.